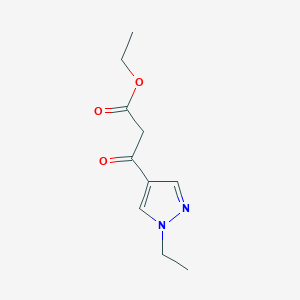![molecular formula C12H12BrN3O2S B1527437 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide CAS No. 1461604-45-4](/img/structure/B1527437.png)
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide
Übersicht
Beschreibung
6-Amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide (6-A-N-BMPPS) is an aromatic sulfonamide compound that is used in a variety of scientific research applications. 6-A-N-BMPPS is a small molecule that acts as an inhibitor of tyrosine kinase enzymes. Its ability to selectively inhibit these enzymes makes it useful in the study of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antimicrobial Activity
A study by El‐Emary, Al-muaikel, and Moustafa (2002) focuses on the synthesis of new heterocyclic compounds based on pyrazole, including sulfonamide derivatives. These compounds demonstrated antimicrobial activity, indicating potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
2. Antibacterial and Surface Activity
The research by El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, including sulfonamides, displaying significant antibacterial activity. This implies potential use in medical applications as antibacterial agents (El-Sayed, 2006).
3. Development of Sulfonamide Antibiotics Assay
Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, using antibodies against sulfonamide antibiotics. This study indicates the role of sulfonamide compounds in developing sensitive assays for detecting antibiotic residues in food products (Adrián et al., 2009).
4. Synthesis of Metal Complexes
Sousa et al. (2001) described the structural characterization of metal complexes containing sulfonamide compounds. This research implies potential applications in the field of coordination chemistry and materials science (Sousa et al., 2001).
5. Application in Enantioselective Synthesis
The study by Zhou, Chen, Tan, and Yeung (2011) on enantioselective bromoaminocyclization using amino-thiocarbamate catalysts indicates the utility of sulfonamides in synthesizing enantioenriched compounds, potentially useful in the pharmaceutical industry (Zhou, Chen, Tan, & Yeung, 2011).
6. Synthesis of Antiproliferative Agents
Research by Awad et al. (2015) focused on synthesizing new pyrimidine derivatives with sulfonamide groups, showing antiproliferative activity against cancer cell lines. This indicates potential applications in cancer research and drug development (Awad et al., 2015).
Eigenschaften
IUPAC Name |
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-10-3-1-2-9(6-10)7-16-19(17,18)11-4-5-12(14)15-8-11/h1-6,8,16H,7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNGEUXNXSHWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)

![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)



![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)


![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)
